
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is a chemical compound with the molecular formula C8H10Cl2NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to an aniline ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride typically involves the reaction of 3-(2,2-Dichloroethylsulfonyl)aniline with hydrochloric acid. The process begins with the preparation of 3-(2,2-Dichloroethylsulfonyl)aniline, which can be synthesized through the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学的研究の応用
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2,3-Dichloroaniline: Another chlorinated aniline derivative with similar chemical properties.
3-(1,2,2-Trichloroethenyl)aniline hydrochloride: A compound with a similar structure but different substituents.
Uniqueness
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
特性
CAS番号 |
81105-57-9 |
|---|---|
分子式 |
C8H10Cl3NO2S |
分子量 |
290.6 g/mol |
IUPAC名 |
3-(2,2-dichloroethylsulfonyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO2S.ClH/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7;/h1-4,8H,5,11H2;1H |
InChIキー |
UGCPAFJFZZBZQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
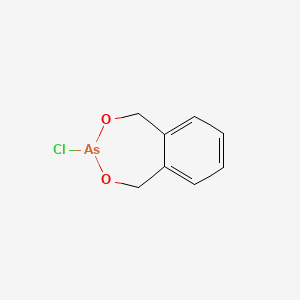
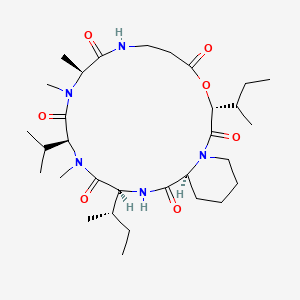
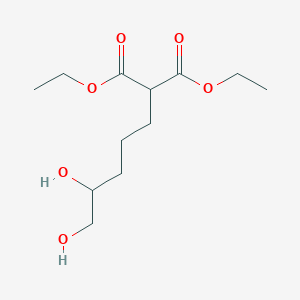

propanedioate](/img/structure/B14429364.png)
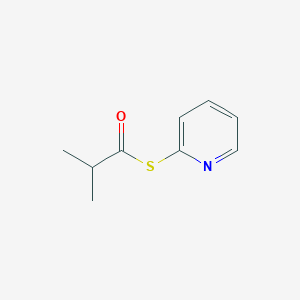
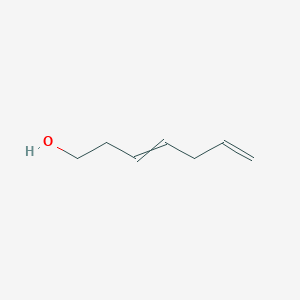
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


